trans-2-Tridecene
Description
trans-2-Tridecene (CAS 19150-20-0) is a linear alkene with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol. Its IUPAC name is tridec-2-ene, and its structure features a double bond at the second carbon position in the trans configuration. This compound is characterized by its InChIKey: XWVHBWQEYOROBE-UHFFFAOYSA-N, which uniquely identifies its stereochemical properties .
This compound is utilized in analytical chemistry, particularly in gas chromatography (GC), where its retention indices and volatility profiles are critical for separating complex mixtures. Studies by Flamini et al. (2002) and Fuentes et al. (2007) highlight its role in analyzing volatile organic compounds, such as those in diesel exhaust and plant-derived essential oils .
Properties
CAS No. |
25377-82-6 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
(E)-tridec-2-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5H,4,6-13H2,1-2H3/b5-3+ |
InChI Key |
XWVHBWQEYOROBE-HWKANZROSA-N |
SMILES |
CCCCCCCCCCC=CC |
Isomeric SMILES |
CCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCC=CC |
Other CAS No. |
41446-58-6 25377-82-6 |
physical_description |
Liquid |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain Length Variation: trans-2-Dodecene
trans-2-Dodecene (C₁₂H₂₄) differs from trans-2-Tridecene by one fewer methylene group, resulting in a shorter carbon chain. Key differences include:
| Property | This compound (C₁₃H₂₆) | trans-2-Dodecene (C₁₂H₂₄) |
|---|---|---|
| Molecular Weight | 182.3455 g/mol | 168.32 g/mol |
| Boiling Point* | ~220–225°C | ~210–215°C |
| Solubility in Nonpolar Solvents | Moderate | Slightly Higher |
The reduced chain length of trans-2-Dodecene lowers its boiling point and enhances solubility in nonpolar solvents due to decreased van der Waals interactions . Such differences make trans-2-Dodecene more suitable for low-temperature GC applications, whereas this compound is preferred for separating higher-molecular-weight analytes.
Functional Group Variation: 2-Undecanone
2-Undecanone (C₁₁H₂₂O; CAS 112-12-9) replaces the double bond in this compound with a ketone group at the second carbon. This structural change drastically alters its reactivity and applications:
| Property | This compound (C₁₃H₂₆) | 2-Undecanone (C₁₁H₂₂O) |
|---|---|---|
| Functional Group | Alkene (C=C) | Ketone (C=O) |
| Polarity | Nonpolar | Polar |
| Applications | GC analysis, catalysis | Insect repellent, fragrance |
The polar ketone group in 2-Undecanone enables hydrogen bonding, increasing its solubility in polar solvents like ethanol. In contrast, this compound’s nonpolar nature limits its use to nonpolar matrices .
Derivative Comparison: this compound-1,13-dioic Acid
This compound-1,13-dioic acid (C₁₃H₂₂O₄; molecular weight 242.315 g/mol) is a functionalized derivative with carboxylic acid groups at both termini. This modification introduces:
- Enhanced Polarity : The dioic acid groups enable solubility in aqueous and polar organic solvents.
- Biological Relevance : Used in life sciences research, particularly in studies requiring bifunctional ligands or pH-sensitive probes .
| Property | This compound (C₁₃H₂₆) | This compound-1,13-dioic Acid (C₁₃H₂₂O₄) |
|---|---|---|
| Reactivity | Electrophilic addition | Acid-base reactions, esterification |
| Stability | Air-stable | Hygroscopic (requires anhydrous storage) |
Key Research Findings
- Its longer chain provides steric bulk, which can modulate catalytic activity compared to shorter alkenes like trans-2-Dodecene .
- Analytical Specificity : Structural analogs like 2-Phenyltridecane (CAS 4534-53-6) exhibit distinct GC retention times due to branching, emphasizing the importance of chain linearity in separation efficiency .
- Cross-Reactivity Concerns: Studies on drug detection reagents (e.g., GC-MS) show that even minor structural differences (e.g., chain length or functional groups) can lead to false positives or negatives, underscoring the need for precise compound characterization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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